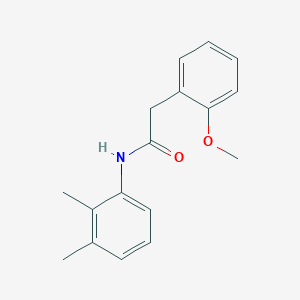
N-(2,3-dimethylphenyl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(2-methoxyphenyl)acetamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPA has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-2-(2-methoxyphenyl)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce pain and swelling in animal models of inflammation. This compound has also been investigated for its potential use in the treatment of cancer, as it has been found to induce cell death in cancer cells.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has been shown to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. This compound has also been found to modulate the expression of various genes involved in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethylphenyl)-2-(2-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity. It has been found to have a high therapeutic index, meaning that it has a wide margin of safety between its therapeutic and toxic doses. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological pathways.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-2-(2-methoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylbenzamide with 2-methoxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride and base to yield the final product, this compound.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-12-7-6-9-15(13(12)2)18-17(19)11-14-8-4-5-10-16(14)20-3/h4-10H,11H2,1-3H3,(H,18,19) |
Clave InChI |
LWLBNIKUGNZISX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=CC=C2OC)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=CC=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate](/img/structure/B270158.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270164.png)
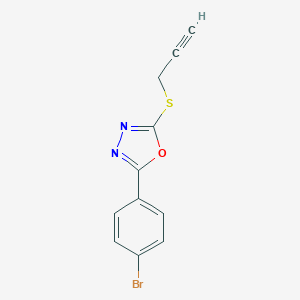
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate](/img/structure/B270167.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}but-2-ynyl 2-furoate](/img/structure/B270168.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate](/img/structure/B270170.png)
![4-{[2-(4-Morpholinyl)propyl]sulfonyl}phenylamine](/img/structure/B270178.png)
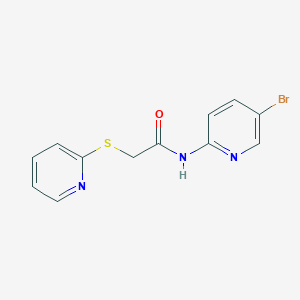
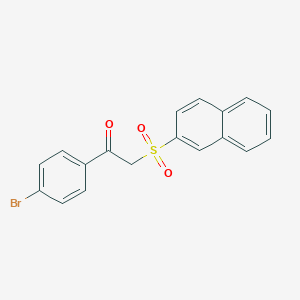
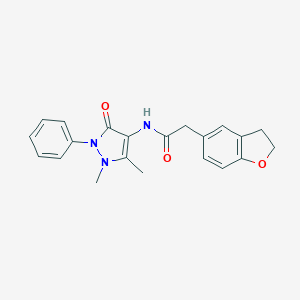
![Ethyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270188.png)
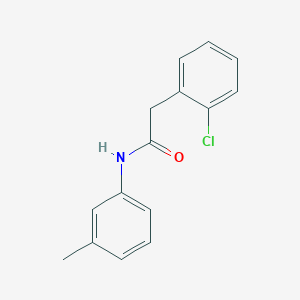
![Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270190.png)
![Ethyl 3-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B270191.png)